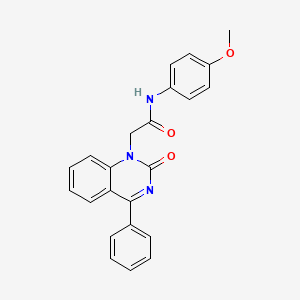

![molecular formula C20H17N5O3S B6489302 methyl 4-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate CAS No. 1189949-86-7](/img/structure/B6489302.png)

methyl 4-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is also known as methyl 2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetate . It has a CAS Number of 303997-28-6 and a molecular weight of 288.33 .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . An oxidative [4 + 1] annulation used to prepare 1,2,4-triazolo [4,3- a ]pyridines in the presence of I2–DMSO has also been described .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using DFT calculations at the B3LYP/6-311G (2 d, p) level of theory . Crystallographic studies of related compounds have provided detailed information about their structure .Chemical Reactions Analysis

The chemical reactions of similar compounds involve intercalation with DNA . Some compounds exhibit good DNA-binding affinities . The oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes has also been reported .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 288.33 and a calculated density of 1.375 g/cm3 .Wirkmechanismus

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents .

Mode of Action

It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives interact with their targets through aromatic nucleophilic substitution . The compound’s interaction with its targets and any resulting changes would need further investigation.

Biochemical Pathways

Compounds with similar structures have been shown to exhibit antibacterial and/or antifungal activities , suggesting that they may affect pathways related to these biological processes.

Pharmacokinetics

A compound with a similar structure showed increased alk5 inhibitory activity, kinase selectivity, and oral bioavailability , suggesting that this compound may have similar properties.

Result of Action

Compounds with similar structures have been shown to exhibit cytotoxicity at certain concentrations , suggesting that this compound may have similar effects.

Zukünftige Richtungen

Future research could focus on further exploration of [1,2,4]triazolo [4,3- a ]quinoxaline as antimicrobial agents . The presence of a piperazine subunit or its isosteres could enhance the antimicrobial activity of the fused triazoles ring systems . Additionally, the incorporation of different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]-triazolo [4,3- a ]quinoxaline ring could be investigated .

Eigenschaften

IUPAC Name |

methyl 4-[[2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3S/c1-12-23-24-18-19(22-15-5-3-4-6-16(15)25(12)18)29-11-17(26)21-14-9-7-13(8-10-14)20(27)28-2/h3-10H,11H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJSKICDFFPLRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-5-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide](/img/structure/B6489221.png)

![methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B6489233.png)

![N-(2-methoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B6489244.png)

![methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B6489250.png)

![N,N-diethyl-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B6489255.png)

![1-[7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(4-fluorophenyl)piperazine](/img/structure/B6489274.png)

![4-[2-(azepan-1-yl)-2-oxoethyl]-2-(2,4-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6489277.png)

![methyl 2-{8-[benzyl(methyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate](/img/structure/B6489280.png)

![methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B6489281.png)

![N-butyl-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B6489285.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6489307.png)

![ethyl 2-[8-(2,5-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B6489324.png)